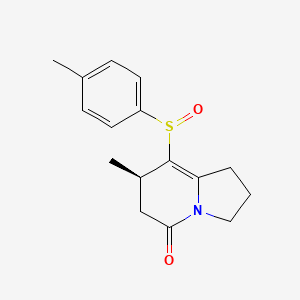
(R)-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique indolizine core structure, which is often associated with significant biological activity. The presence of the p-tolylsulfinyl group adds to its chemical diversity, making it a subject of interest for researchers in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the p-Tolylsulfinyl Group: This step often involves the oxidation of a p-tolylthioether precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form the sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding thioether.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound’s indolizine core is known for its biological activity, making it a candidate for drug development. It can be used in the design of new pharmaceuticals targeting specific biological pathways, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one exerts its effects depends on its interaction with molecular targets. The indolizine core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The p-tolylsulfinyl group can enhance the compound’s binding affinity or specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Sulfinyl Compounds: Molecules featuring sulfinyl groups attached to different core structures.
Uniqueness
What sets ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one apart is the combination of the indolizine core with the p-tolylsulfinyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(7R)-7-methyl-8-(4-methylphenyl)sulfinyl-2,3,6,7-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-13(8-6-11)20(19)16-12(2)10-15(18)17-9-3-4-14(16)17/h5-8,12H,3-4,9-10H2,1-2H3/t12-,20?/m1/s1 |
InChI Key |
WRRMLXQFNJYHBC-ZRIYNBNISA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















